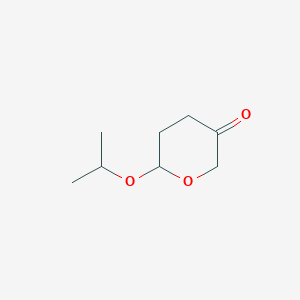

6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one

Description

6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one is a cyclic ketone derivative of the dihydro-2H-pyran-3(4H)-one scaffold, featuring an isopropyloxy (-OCH(CH₃)₂) substituent at the 6-position. These compounds are often intermediates in pharmaceutical synthesis, as evidenced by their use in patent applications for complex molecules . The isopropyloxy group likely enhances steric bulk and lipophilicity compared to smaller substituents, influencing reactivity and biological activity.

Properties

IUPAC Name |

6-propan-2-yloxyoxan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)11-8-4-3-7(9)5-10-8/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLECNWNSHRTSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648095 | |

| Record name | 6-[(Propan-2-yl)oxy]oxan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65712-89-2 | |

| Record name | 6-[(Propan-2-yl)oxy]oxan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one typically involves the reaction of oxan-3-one with propan-2-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan-3-one derivatives.

Reduction: Reduction reactions can convert the oxane ring to more saturated forms.

Substitution: The propan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-3-one derivatives, while reduction can produce more saturated oxane compounds.

Scientific Research Applications

6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The propan-2-yl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physical Properties

The table below compares 6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one with three analogues:

Key Observations :

- Molecular Weight : The isopropyloxy derivative has a higher molecular weight than the methoxy and dimethyl analogues due to the larger substituent.

- Boiling Point : The methoxy-substituted compound exhibits a boiling point of 208.5°C, suggesting that the isopropyloxy analogue may have a comparable or slightly higher boiling point due to increased molecular weight and polarity.

Nucleophilic Substitution and Reductive Amination

The methoxy analogue (C₆H₁₀O₃) is frequently used in reductive amination reactions, as demonstrated in , where tetrahydro-4H-pyran-4-one reacts with amines in the presence of sodium triacetoxyborohydride . The isopropyloxy derivative’s bulkier substituent may slow such reactions but improve selectivity for sterically accessible sites.

Cross-Coupling Reactions

The phenyl-substituted analogue (C₁₁H₁₂O₂) has a planar aromatic ring that facilitates π-π interactions in crystal packing . This property could be leveraged in metal-catalyzed cross-coupling reactions, whereas the isopropyloxy group’s aliphatic nature may favor hydrophobic interactions in drug delivery systems.

Crystallographic and Conformational Analysis

- Methoxypyranone (C₆H₁₀O₃): No crystallographic data are provided, but its low density (1.08 g/cm³) suggests a loosely packed structure.

- Phenylpyranone (C₁₁H₁₂O₂): Adopts a screw-boat conformation in the 1,4-thiazine ring, with a 58.95° dihedral angle between aromatic planes, indicating conformational flexibility . The isopropyloxy derivative likely exhibits similar flexibility but with enhanced steric constraints.

Biological Activity

6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one (CAS No. 65712-89-2) is a compound belonging to the pyran family, characterized by its unique chemical structure that includes a pyran ring and an isopropoxy substituent. This compound has garnered interest due to its potential biological activities, which include antibacterial, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a six-membered ring with an oxygen atom, contributing to its reactivity and interaction with biological systems. The presence of the isopropoxy group enhances its solubility and potential interactions with cellular targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that pyran derivatives can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and function. The mechanism often involves interference with bacterial enzyme activity, leading to cell lysis.

Table 1: Antibacterial Activity of Pyran Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Pyran Derivative A | S. aureus | 16 µg/mL |

| Similar Pyran Derivative B | P. aeruginosa | 64 µg/mL |

Antiviral Activity

The antiviral potential of this compound has been explored in various studies focusing on its ability to inhibit viral replication. Compounds within this class have shown effectiveness against viruses by targeting viral enzymes or cellular receptors necessary for viral entry.

Case Study: Antiviral Efficacy

A study conducted by demonstrated that a pyran derivative exhibited significant antiviral activity against influenza virus in vitro, reducing viral load by over 70% at concentrations below 50 µg/mL.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Cell Membrane Disruption : Interaction with lipid membranes can lead to increased permeability and cell death.

- Modulation of Signaling Pathways : It may influence cellular signaling pathways related to inflammation and immune response.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyran derivatives, highlighting how modifications in the chemical structure affect their biological potency.

Table 2: Structure-Activity Relationship of Pyran Derivatives

| Modification | Biological Activity Impact |

|---|---|

| Hydroxyl Group Addition | Increased antibacterial activity |

| Alkyl Chain Variation | Enhanced antiviral efficacy |

| Isopropoxy Substitution | Improved solubility and bioavailability |

Q & A

Q. What are the established synthetic routes for 6-Isopropyloxy-dihydro-2H-pyran-3(4H)-one, and how can researchers optimize yield and purity?

The synthesis of dihydropyranone derivatives typically involves cyclization or functionalization of precursors. For example, α-ketoglutaric acid has been used as a starting material in a four-step synthesis of dihydro-2H-pyran-3(4H)-one, achieving a 31% overall yield . Key steps include acid-catalyzed cyclization and purification via recrystallization (e.g., from methanol). To optimize yield, researchers should monitor reaction intermediates using TLC or HPLC and adjust stoichiometry of reagents like chloranil or Na₂SO₄ for dehydration .

Q. Which analytical techniques are critical for characterizing this compound?

Standard methods include:

- NMR spectroscopy : To confirm substituent positions (e.g., isopropyloxy group at C6) and ring conformation.

- IR spectroscopy : To identify carbonyl (C=O) and ether (C-O-C) functional groups.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis. PubChem-derived data for analogous compounds (e.g., 6-phenyldihydro-2H-pyran-3(4H)-one) provide reference spectra .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Initial screens may involve:

- In vitro enzyme inhibition assays : For example, acetylcholinesterase (AChE) or β-secretase (BACE1) inhibition, using protocols similar to those for structurally related pyranones .

- Antioxidant activity tests : DPPH radical scavenging or hydrogen peroxide reduction assays, with positive controls like ascorbic acid .

- Cytotoxicity profiling : Use cell lines (e.g., HEK293) and MTT assays to establish safety margins .

Advanced Research Questions

Q. How do substituent variations (e.g., isopropyloxy vs. phenyl groups) impact the reactivity and bioactivity of dihydropyranones?

Substituents influence electronic and steric properties:

- Electron-donating groups (e.g., isopropyloxy) increase ring stability and modulate nucleophilic attack sites.

- Bulkier groups (e.g., phenylethyl) may enhance lipophilicity, affecting membrane permeability in bioassays . Comparative studies of 6-phenyldihydro-2H-pyran-3(4H)-one (anti-inflammatory) and 6,6-dimethyldihydro-2H-pyran-3(4H)-one (synthetic versatility) highlight structure-activity relationships .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for dihydropyranone derivatives?

Contradictions may arise from conformational flexibility or impurities. Solutions include:

- Variable-temperature NMR : To identify dynamic ring-flipping effects.

- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton and carbon signals.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How can computational methods enhance the design of dihydropyranone-based enzyme inhibitors?

- Molecular docking : Predict binding poses with target enzymes (e.g., AChE) using software like AutoDock Vina.

- MD simulations : Assess stability of ligand-enzyme complexes over time.

- QSAR models : Correlate substituent properties (logP, polar surface area) with inhibitory potency .

Q. What experimental approaches validate the proposed reaction mechanisms for dihydropyranone synthesis?

- Isotopic labeling : Track oxygen incorporation in carbonyl groups using ¹⁸O-labeled reagents.

- Kinetic studies : Determine rate laws to distinguish between concerted (e.g., Diels-Alder) and stepwise mechanisms.

- Intermediate trapping : Use cryogenic conditions or quenching agents to isolate reactive intermediates .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of dihydropyranone derivatives?

- Reproduce assays : Standardize protocols (e.g., enzyme concentration, incubation time).

- Validate via orthogonal methods : Confirm anti-inflammatory activity using both COX-2 inhibition and cytokine ELISA.

- Meta-analysis : Compare data across studies with similar substituents (e.g., 6-hydroxy vs. 6-isopropyloxy analogs) .

Q. What steps ensure reproducibility in multicomponent reactions involving dihydropyranones?

- Control moisture levels : Use anhydrous solvents and inert atmospheres to prevent side reactions.

- Optimize catalyst loading : For example, adjust Lewis acid (e.g., BF₃·Et₂O) concentrations to balance reactivity and byproduct formation.

- Document reaction conditions rigorously : Include details like stirring rate and heating source (oil bath vs. microwave) .

Methodological Resources

- Synthetic protocols : Reference stepwise procedures from peer-reviewed journals (e.g., Arkivoc for pyranone synthesis ).

- Analytical databases : PubChem and Reaxys for spectral comparisons .

- Computational tools : Gaussian for DFT calculations, PyMol for visualization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.